2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
CAS No.: 896376-89-9
Cat. No.: VC11887553
Molecular Formula: C20H21N5O4S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896376-89-9 |
|---|---|
| Molecular Formula | C20H21N5O4S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H21N5O4S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)11-8-9-11)30-10-14(26)21-12-6-4-5-7-13(12)29-3/h4-7,11H,8-10H2,1-3H3,(H,21,26) |
| Standard InChI Key | CFBMTYLAKYHTBX-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C |
| Canonical SMILES | CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrimido[4,5-d]pyrimidine family, characterized by a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7. Key structural elements include:
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A cyclopropyl group at position 2, which may enhance metabolic stability.
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Methyl groups at positions 6 and 8, contributing to hydrophobic interactions.
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A sulfanyl-acetamide side chain at position 4, which links to a 2-methoxyphenyl group.
The presence of electron-withdrawing carbonyl groups at positions 5 and 7 likely influences reactivity and binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 896376-89-9 | |
| Molecular Formula | C₂₀H₂₁N₅O₄S | |
| Molecular Weight | 427.5 g/mol | |
| Structural Motifs | Pyrimidinedione, Diazine |
Synthesis and Characterization
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): To verify proton environments and substituent positions.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight validation and purity assessment.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
The 2-methoxyphenyl group may modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) synthesis. In vitro studies on related compounds demonstrate >50% inhibition of TNF-α at 10 µM.
Table 2: Comparative Biological Data for Structural Analogs
| Compound | Antimicrobial Activity (MIC) | Anti-Inflammatory (TNF-α Inhibition) | Source |
|---|---|---|---|
| Analog A (CAS 906226-22-0) | S. aureus: 2 µg/mL | 65% at 10 µM | |
| Target Compound | Predicted: 4–8 µg/mL | Predicted: 50–60% at 10 µM |
Research Findings and Pharmacological Insights
Target Engagement
The pyrimidinedione core may interact with:
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Nucleic Acid Synthesis: Binding to DNA/RNA polymerase active sites via hydrogen bonding.
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Enzyme Inhibition: Blocking catalytic residues in COX-2 or bacterial topoisomerases.
Structure-Activity Relationships (SAR)
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Cyclopropyl Group: Enhances metabolic stability but reduces solubility.
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Methoxy Substituent: Increases lipophilicity, improving blood-brain barrier penetration.
Future Directions and Applications
Therapeutic Opportunities
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Antimicrobial Development: Optimize side chains to improve potency against multidrug-resistant strains.
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Neuroinflammation: Explore CNS penetration for treating neurodegenerative diseases.
Synthetic Challenges
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Scalability: Develop greener solvents for large-scale production.
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Stereochemical Control: Resolve racemic mixtures to isolate active enantiomers.
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